3-Methoxypropane-1-sulfonyl fluoride

Descripción

Chemical Identity and Structure

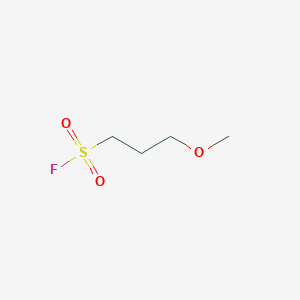

3-Methoxypropane-1-sulfonyl fluoride possesses the molecular formula C4H9O3FS and exhibits a molecular weight of 156.18 grams per mole. The compound's structure features a three-carbon propane chain that serves as a bridge between two distinct functional groups: a methoxy group (-OCH3) at one terminus and a sulfonyl fluoride group (-SO2F) at the other. The canonical SMILES notation for this compound is COCCCS(=O)(=O)F, which clearly illustrates the linear arrangement of atoms with the central propane chain connecting the ether oxygen to the sulfonyl sulfur.

The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature that identifies the position of each functional group along the carbon backbone. The compound's InChI key is HKLSECKCOSGZFS-UHFFFAOYSA-N, providing a unique molecular identifier for database searches and chemical informatics applications.

Structural Features and Geometry

The molecular architecture of this compound incorporates several important structural features that influence its chemical behavior and reactivity. The sulfonyl fluoride group consists of a sulfur atom adopting a tetrahedral geometry, with double bonds to two oxygen atoms and single bonds to both a fluorine atom and the carbon backbone. This arrangement creates a highly polarized sulfur-fluorine bond due to the electronegativity difference between these atoms.

The methoxy group at the opposite end of the molecule provides an ether functionality that contributes electron density through the oxygen atom's lone pairs. The three-carbon propane chain serves as a flexible linker between these functional groups, providing conformational mobility to the molecule and acting as a spacer that prevents direct electronic interaction between the methoxy and sulfonyl fluoride groups.

Propiedades

IUPAC Name |

3-methoxypropane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLSECKCOSGZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methoxypropane-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the use of fluorosulfonyl radicals, which provides a concise and efficient approach for producing sulfonyl fluorides .

Industrial Production Methods

Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of arenesulfonyl chlorides in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) . This method is efficient and widely used in the large-scale production of sulfonyl fluorides.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxypropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfur-fluorine bond in sulfonyl fluorides is highly reactive towards nucleophiles, leading to the formation of sulfonyl compounds.

Oxidation and Reduction: Sulfonyl fluorides exhibit exceptional oxidative and reductive cleavage capabilities.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of appropriate catalysts .

Major Products Formed

The major products formed from reactions involving this compound are sulfonyl compounds, which have significant applications in various fields .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methoxypropane-1-sulfonyl fluoride has been identified as a significant compound in the development of pharmaceutical agents, particularly those targeting the histamine H3 receptor. This receptor is implicated in several disorders, including cognitive dysfunctions, sleep disorders, and metabolic issues.

- Histamine H3-Receptor Modulation : Research indicates that compounds derived from this compound can modulate histamine H3 receptors, making them potential candidates for treating conditions such as ADHD, depression, and sleep apnea. These modulators have demonstrated efficacy in preclinical models, suggesting their utility in therapeutic applications for cognitive and sleep-related disorders .

Chemical Biology

In chemical biology, sulfonyl fluorides like this compound serve as electrophilic probes for studying protein interactions and enzyme activities.

- Protein Targeting : The compound can covalently modify nucleophilic amino acid side chains in proteins, allowing researchers to investigate protein function and dynamics. This property is particularly useful in the identification of protein targets relevant to diseases such as Trypanosomiasis . A recent study demonstrated the synthesis of diverse sulfonyl fluorides for screening against Trypanosoma brucei, revealing anti-trypanosomal activity through covalent modification of multiple protein targets .

Synthetic Organic Chemistry

The versatility of this compound extends to its use as a reagent in synthetic organic chemistry.

- Sulfur(vi) Fluoride Exchange (SuFEx) Chemistry : This compound is utilized in SuFEx reactions, which allow for the rapid assembly of functional molecules. Its reactivity with various nucleophiles facilitates the synthesis of complex organic compounds efficiently . For instance, it can be employed to synthesize triflates and triflamides, which are valuable intermediates in organic synthesis .

Inhibition Studies

Sulfonyl fluorides have been recognized for their ability to inhibit specific enzymes, making them valuable tools for biochemical research.

- Inhibition of Esterases : Studies have shown that sulfonyl fluorides can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in lipid signaling pathways. This inhibition can lead to increased levels of endocannabinoids, highlighting the potential therapeutic implications for pain management and inflammation .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Modulation of histamine H3 receptors for cognitive and sleep disorders treatment |

| Chemical Biology | Electrophilic probes for covalent modification of proteins; target identification in disease models |

| Synthetic Organic Chemistry | Reagent in SuFEx chemistry for efficient synthesis of triflates and triflamides |

| Enzyme Inhibition | Inhibitor of fatty acid amide hydrolase (FAAH), relevant for pain and inflammation studies |

Case Study 1: Histamine H3-Receptor Modulators

A study published on the development of new histamine H3-receptor modulators highlighted the synthesis of compounds based on this compound. These compounds showed promising results in preclinical models for treating cognitive disorders and sleep-related issues .

Case Study 2: Anti-Trypanosomal Activity

Research focused on a library of sulfonyl fluorides demonstrated that certain derivatives exhibited sub-micromolar anti-trypanosomal activity. The study utilized chemical proteomics to identify multiple protein targets modified by these compounds .

Mecanismo De Acción

The mechanism of action of 3-Methoxypropane-1-sulfonyl fluoride involves the nucleophilic attack on the sulfur-fluorine bond by specific amino acid residues in proteins, such as lysine, tyrosine, and histidine . This selective reactivity allows the compound to form stable covalent bonds with target proteins, thereby modulating their activity and function .

Comparación Con Compuestos Similares

3-Methoxypropane-1-sulfonyl Chloride

A direct analog of the target compound, 3-methoxypropane-1-sulfonyl chloride , replaces the fluorine atom with chlorine. This substitution significantly alters reactivity and stability:

Key Differences :

- Stability : The sulfonyl fluoride’s superior hydrolytic stability makes it preferable in aqueous or moisture-sensitive reactions. Sulfonyl chlorides, while more reactive, require stringent anhydrous conditions .

- Applications : The discontinued status of the chloride analog highlights industry preference for fluorides in long-term storage and controlled reactivity .

Other Sulfonyl Fluorides

- This may slow reaction kinetics but improve selectivity.

- Molecular Weight : Heavier than simpler sulfonyl fluorides (e.g., methanesulfonyl fluoride, MW 98.1 g/mol), which could influence solubility and diffusion rates in biological systems.

Fluorinated Propane Derivatives

| Property | This compound | 3-Chloro-1,1,1-trifluoropropane |

|---|---|---|

| Primary Use | Synthetic building block | Solvent/refrigerant |

| Reactivity | Targeted covalent modification | Low; inert |

| Environmental Impact | Low volatility; R&D-scale use | High ozone depletion potential |

While both contain fluorine, their applications diverge entirely due to functional group differences .

Actividad Biológica

3-Methoxypropane-1-sulfonyl fluoride (MPSF) is a sulfonyl fluoride compound with significant biochemical and biological implications. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview

- Chemical Formula : C4H9O3FS

- Molecular Weight : 156.18 g/mol

- CAS Number : 1227250-19-2

MPSF is primarily known for its role in sulfur (VI) fluoride exchange (SuFEx) reactions, which have gained attention for their utility in organic synthesis and chemical biology.

The biological activity of MPSF is largely attributed to its ability to form covalent bonds with nucleophilic residues on proteins. This interaction modifies protein function and affects various cellular processes, including:

- Cell Signaling : MPSF can alter signaling pathways by modifying key proteins involved in these processes.

- Gene Expression : The compound's interaction with transcription factors can lead to changes in gene expression profiles.

- Metabolic Pathways : MPSF participates in metabolic pathways through interactions with enzymes and cofactors.

Molecular Mechanism

The mechanism of action involves nucleophilic attack on the sulfur-fluorine bond by amino acid residues such as lysine, tyrosine, and histidine. This results in the formation of stable covalent adducts, leading to functional alterations in target proteins .

Cellular Effects

MPSF influences cellular functions by:

- Modifying protein interactions

- Altering enzyme activity

- Impacting cell viability and proliferation rates based on dosage .

Dosage Effects in Animal Models

Studies indicate that the effects of MPSF vary with dosage:

- Low Doses : Effective modification of target proteins with minimal toxicity.

- High Doses : Increased risk of cytotoxicity and adverse effects on cellular functions .

Research Applications

MPSF has diverse applications in scientific research:

- Organic Synthesis : Used as a reagent for synthesizing sulfonyl compounds.

- Chemical Biology : Acts as a covalent probe for studying protein functions and interactions.

- Drug Discovery : Utilized in developing targeted covalent inhibitors that selectively bind to specific enzymes.

- Materials Science : Employed in synthesizing functional materials with unique properties .

Comparative Analysis

To provide context for MPSF's unique properties, a comparison with similar compounds is presented below:

| Compound Name | Key Features | Applications |

|---|---|---|

| 2-Nitrobenzenesulfonyl Fluoride | Antimicrobial properties | Bactericidal applications |

| (2-Aminoethyl)benzenesulfonyl Fluoride | Serine protease inhibition | Biochemical research |

| 4-Formylbenzenesulfonyl Fluoride | Radio labeling synthon | Positron emission tomography |

MPSF stands out due to its specific reactivity towards nucleophiles and stability under physiological conditions .

Case Studies

Recent studies have investigated the biological activity of MPSF:

- Target Identification :

- Enzyme Inhibition Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.